molecular formula C26H19NO12 B1674212 Laccaic acid A CAS No. 15979-35-8

Laccaic acid A

Cat. No. B1674212
CAS RN: 15979-35-8
M. Wt: 537.4 g/mol
InChI Key: IHLWXZNPOVMUFQ-UHFFFAOYSA-N
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Description

Laccaic acid A is an organic dye with antimicrobial properties towards various pathogenic bacteria and fungi . It is an oxy-anthracinone carbon acid and is the primary colorant in Lac dye . It is also used as a component of solar cells due to its photoelectric properties . The molecular formula of Laccaic acid A is C26H19NO12 .


Molecular Structure Analysis

Laccaic acid A has a complex molecular structure with the formula C26H19NO12 . Its average mass is 537.429 Da and its monoisotopic mass is 537.090698 Da . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Laccaic acid A has a molar mass of 537.44 g/mol . It has a density of 1.7±0.1 g/cm^3 and a vapor pressure of 0.0±0.3 mmHg at 25°C . It is soluble in lye, slightly soluble in water, ethanol, and propylene glycol . The solubility at 20 ℃ is 0.0335% (water) and 0.916% (95% ethanol) .

Scientific Research Applications

Carcinogenic Potential Assessment Laccaic acid, a natural dye produced by the insect Laccifer lacca, has been evaluated for its use as a food coloring agent. Research indicates that it does not exhibit mutagenic activity, as assessed by short-term assays like the Salmonella/microsome mutagenicity test and the ØX fidelity assay. However, it did inhibit metabolic cooperation in Chinese hamster V79 cells, suggesting the need for further testing in animals, especially in vivo models for tumor promotion (Dube et al., 1984).

Nonlinear Optical Properties Laccaic acid dye's nonlinear optical properties, including optical limiting behavior, have been studied in different concentrations and thin films. It demonstrates strong two-photon absorption and significant nonlinear refractive index, indicating its potential as a material for third-order nonlinear optical devices applications (Zongo et al., 2015).

Inclusion Complexes with Cyclodextrin The formation of inclusion complexes of laccaic acid A with β-cyclodextrin and its derivatives has been investigated. These complexes significantly enhance the solubility of laccaic acid A and demonstrate potential for creating novel products with high water solubility and low toxicity, beneficial in food and textile industries (Liu et al., 2017).

Wool Dyeing Application Research on the dyeing of wool fabric with laccaic acid under microwave treatment explores sustainable product utilization. Using natural mordants like acacia and turmeric extracts alongside chemical mordants, laccaic acid exhibited high color strength and good fastness properties, highlighting its use in sustainable natural coloration processes (Adeel et al., 2021).

DNA Methylation Inhibition Laccaic acid A has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (Dnmt1), an enzyme crucial in maintaining DNA methylation in proliferating cells and considered important in cancer drug targeting. It has shown potential in reactivating genes silenced by DNA methylation in breast cancer cells (Fagan et al., 2013).

Fluorescence and DNA Binding Laccaic acid dye has been used in the synthesis of gold nanoparticles, demonstrating in situ green synthesis with fluorophore stabilization. The dye binds with calf thymus DNA, forming a ground state complex, and exhibits non-toxic, antimicrobial properties, suggesting potential clinical applications in the medical field (Pattanayak et al., 2016).

Safety And Hazards

While specific safety data for Laccaic acid A is limited, general precautions should be taken when handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO12/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLWXZNPOVMUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936173
Record name 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laccaic acid A

CAS RN

15979-35-8
Record name Laccaic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15979-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laccaic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015979358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
420
Citations
RL Fagan, DE Cryderman, L Kopelovich… - Journal of Biological …, 2013 - ASBMB
… , endonuclease-coupled DNA methylation assay with an activated form of Dnmt1 engineered to lack the replication foci targeting sequence domain, we discovered that laccaic acid A (…
Number of citations: 68 www.jbc.org
R Burwood, G Read, K Schofield… - Journal of the Chemical …, 1967 - pubs.rsc.org
… In the present Paper we provide details of this work, and sufficient of the evidence now available to establish the structure of laccaic acid A,, which is shown to have the molecular …
Number of citations: 41 pubs.rsc.org
S Dokmaisrijan, A Payaka, V Tantishaiyakul… - … Acta Part A: Molecular …, 2013 - Elsevier
… Separation of the lac dye components using high-speed counter-current chromatography revealed that the amounts of laccaic acid A (lacA), lacB and lacC in the lac dye are about 40%, …
Number of citations: 6 www.sciencedirect.com
D Hu, A Hasegawa, S Nakatsuka - Heterocyclic Communications, 1997 - degruyter.com
… We separated Thai lac-dye (5, 6) by a combination of column chromatography on silica gel and ion exchange resin to obtain crude laccaic acid A 1 , Β 2, and C 3. On the silica gel TLC …
Number of citations: 16 www.degruyter.com
J Wouters, A Verhecken - Tetrahedron letters, 1987 - Elsevier
Flavokermesic acid, a minor dye constituent isolated from Kermes insects, was identified as 1-methyl-3,6,8-trihydroxy-9,10-anthracene dione-2-carboxylic acid (synonym for laccaic acid …
Number of citations: 22 www.sciencedirect.com
L Liu, J Xu, H Zheng, K Li, W Zhang, K Li, H Zhang - Dyes and Pigments, 2017 - Elsevier
… This study aimed to investigate the formation of three inclusion complexes of laccaic acid A (the main component of the lac dye, named as LA) with β-cyclodextrin (β-CD), methyl-β-…
Number of citations: 15 www.sciencedirect.com
ED Pandhare, AVR Rao, IN Shaikh, K Venkataraman - Tetrahedron letters, 1967 - Elsevier
… of stick lac have been separated into two major fractions, laccaic acid A and B. Structure I (R = NHCOCH3) was assigned to laccaic acid A, and it was suggested that laccaic acid B is an …
Number of citations: 31 www.sciencedirect.com
P Kongkachuichay, A Shitangkoon… - Dyes and pigments, 2002 - Elsevier
… The color matter of the lac dye is identified to be two substances: (1) laccaic acid which is soluble in water producing a red color and has two major components: laccaic acid A and B …
Number of citations: 118 www.sciencedirect.com
J Lu, L Shang, H Wen, J Huang, G Li, J Wang - Fitoterapia, 2018 - Elsevier
… Chemical studies of lac-dye have been carried out for the past century and six colored components, laccaic acid A–F, have been isolated and their structures were determined. Since all …
Number of citations: 6 www.sciencedirect.com
M Ghosh, S Dey - Indian Journal of Traditional Knowledge (IJTK), 2019 - op.niscpr.res.in
… laccaic acid-A was identified from EA of Laccifer lacca. In conclusion, our results suggested being the first report for isolation of laccaic acid-A … isolation of laccaic acidA using preparative …
Number of citations: 4 op.niscpr.res.in

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